4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
CAS No.: 109028-09-3
Cat. No.: VC20743296
Molecular Formula: C17H17F3N4
Molecular Weight: 334.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109028-09-3 |
|---|---|
| Molecular Formula | C17H17F3N4 |
| Molecular Weight | 334.34 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
| Standard InChI | InChI=1S/C17H17F3N4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16/h2-6,11H,7-10H2,1H3 |
| Standard InChI Key | LXFHSCDLMBZYKY-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4 |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4 |
Introduction
Chemical Identity and Structure
Basic Information
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline represents a complex heterocyclic compound with defined chemical parameters essential for understanding its behavior in biological systems. The compound's basic chemical identifiers are summarized in Table 1, providing a foundational overview of its molecular characteristics.
Table 1: Chemical Identifiers of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
| Parameter | Information |
|---|---|
| Chemical Name | 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
| Common Synonyms | CGS 12066B, CGS 12066B-parent |
| CAS Number | 109028-09-3 |
| Molecular Formula | C₁₇H₁₇F₃N₄ |
| Molecular Weight | 334.34 g/mol |
| PubChem CID | 2689 |
The compound was first registered in chemical databases in 2005, with ongoing modifications to its data entry as recently as March 2025, indicating continued research interest and relevance in pharmacological studies . Its unique identifier in chemical databases facilitates consistent reference in scientific literature and enables researchers to access standardized information about its properties and characteristics.
Structural Characteristics
The molecular architecture of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline features a complex arrangement of heterocyclic ring systems with specific functional group substitutions. The core structure consists of a pyrroloquinoxaline system, which is a fused ring arrangement combining pyrrole and quinoxaline moieties . This structural foundation provides the scaffold upon which the compound's pharmacological activity is built.
The compound contains several key structural elements:
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A pyrroloquinoxaline core structure (pyrrolo[1,2-a]quinoxaline)
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A 4-methylpiperazin-1-yl substituent at position 4
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A trifluoromethyl group at position 7
The trifluoromethyl group (CF₃) contributes significantly to the compound's lipophilicity and metabolic stability, while the 4-methylpiperazine moiety introduces a basic nitrogen that can be protonated at physiological pH, enhancing water solubility and potentially facilitating interactions with biological targets . The specific arrangement of these functional groups on the pyrroloquinoxaline scaffold is critical for the compound's receptor binding profile and pharmacological activity.
Salt Forms and Derivatives
Common Salt Forms
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline exists in various salt forms that modify its physicochemical properties for different research applications. These salt formations enhance properties such as stability, solubility, and bioavailability. The primary salt forms identified in the literature include the dimaleate and oxalic acid salts, each with distinct molecular characteristics.
Table 2: Salt Forms of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
| Salt Form | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Free Base | C₁₇H₁₇F₃N₄ | 334.34 g/mol | 109028-09-3 |
| Dimaleate | C₂₅H₂₅F₃N₄O₈ | 566.5 g/mol | 109028-10-6 |
| Oxalic Acid | C₁₉H₁₉F₃N₄O₄ | 426.38 g/mol* | 121741-03-5 |
*Calculated value based on molecular components
The dimaleate salt (formally named as (Z)-2-butenedioate salt) contains two maleic acid molecules for each molecule of the parent compound . This salt formation significantly changes the molecular weight and introduces additional functional groups that modify the compound's solubility profile and stability characteristics.
Pharmacological Profile
Receptor Binding Characteristics
The pharmacological significance of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline stems primarily from its interaction with serotonin receptors in the central nervous system. Research has established that this compound functions as a full agonist at the 5-hydroxytryptamine receptor 1B (5-HT1B) .
The compound demonstrates remarkable selectivity in its receptor binding profile, with differential affinities for various serotonin receptor subtypes. This selective binding pattern is crucial for its potential therapeutic applications and utility as a pharmacological research tool.
Table 3: Receptor Selectivity Profile of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
| Receptor Subtype | Relative Affinity | Pharmacological Action |
|---|---|---|
| 5-HT1B | Highest (reference) | Full agonist |
| 5-HT1A | 10-fold lower than 5-HT1B | Partial activity |
| 5-HT2C | 1000-fold lower than 5-HT1B | Minimal activity |
This highly selective receptor binding profile makes 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline a valuable tool in neuropsychopharmacological research, particularly for investigating 5-HT1B receptor-mediated processes . The compound's selectivity allows researchers to examine specific serotonergic pathways while minimizing confounding effects from activation of other serotonin receptor subtypes.
Pharmacodynamics
As a 5-HT1B receptor full agonist, 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline produces specific biochemical and physiological effects by mimicking the action of endogenous serotonin at this receptor subtype. The 5-HT1B receptors are G protein-coupled receptors that primarily inhibit adenylyl cyclase activity, leading to decreased production of cyclic adenosine monophosphate (cAMP) within target neurons .
The compound's action at 5-HT1B receptors may modulate several neuronal functions:
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Regulation of serotonin release through presynaptic autoreceptor mechanisms
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Modulation of neurotransmitter release in non-serotonergic neurons via heteroreceptor activity
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Influence on neuronal excitability through G protein-mediated signaling cascades
Research has demonstrated that the compound is centrally active following systemic administration, indicating that it can cross the blood-brain barrier to exert effects on central nervous system function . This property is crucial for investigating the role of 5-HT1B receptors in various neuropsychological processes and potential therapeutic applications.
Research Applications
The unique pharmacological profile of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline has facilitated its use in various research contexts, particularly in studies exploring serotonergic function. The compound has been employed as a pharmacological tool to investigate the role of 5-HT1B receptors in diverse physiological and pathological processes.
One notable research application involves the use of this compound in studies examining hypothalamic neuronal function. Research by Tung et al. (2012) utilized the compound to investigate serotonin activation of immortalized hypothalamic neuronal cells through the 5-HT1B serotonin receptor . This line of investigation contributes to understanding the role of serotonergic signaling in hypothalamic function, which has implications for neuroendocrine regulation and associated disorders.
The compound's selectivity for 5-HT1B receptors makes it valuable for discriminating between the effects mediated by different serotonin receptor subtypes. This selectivity helps researchers isolate specific serotonergic pathways and their contributions to physiological and behavioral outcomes.
Research Significance
Neuropsychopharmacological Importance
The significance of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline in neuropsychopharmacological research stems from its selective action on 5-HT1B receptors, which are implicated in various neuropsychiatric conditions and physiological processes. The 5-HT1B receptor system plays crucial roles in several neural functions:
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Regulation of serotonin neurotransmission through autoreceptor feedback
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Modulation of the release of other neurotransmitters including dopamine, glutamate, and GABA
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Involvement in neuronal circuits associated with mood, anxiety, and cognitive function
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Potential role in disorders such as depression, anxiety, and substance use disorders
The compound's selective agonist activity at 5-HT1B receptors provides researchers with a valuable tool for investigating these systems with minimal confounding effects from interactions with other serotonin receptor subtypes . This selectivity allows for more precise elucidation of 5-HT1B-specific mechanisms in both normal physiology and pathological states.
Structure-Activity Relationships
The molecular structure of 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline provides important insights into the structural features that confer selective 5-HT1B receptor agonist activity. Understanding these structure-activity relationships is valuable for rational drug design targeting serotonergic systems.
Several structural elements likely contribute to the compound's selectivity and potency:
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The pyrroloquinoxaline core provides a rigid scaffold that may position key functional groups for optimal receptor interaction
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The 4-methylpiperazin-1-yl substituent introduces a basic nitrogen that can form ionic interactions with acidic residues in the receptor binding pocket
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The trifluoromethyl group enhances lipophilicity and may participate in hydrophobic interactions within the receptor binding site
These structural features collectively contribute to the compound's ability to selectively bind and activate 5-HT1B receptors while exhibiting substantially lower affinity for related receptor subtypes such as 5-HT1A and 5-HT2C . This structure-activity relationship information is valuable for the design of novel compounds targeting specific serotonin receptor subtypes with enhanced selectivity or modified pharmacokinetic properties.
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